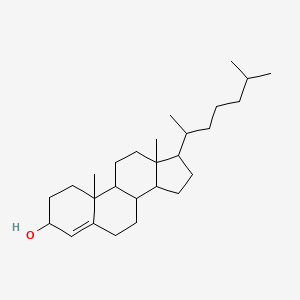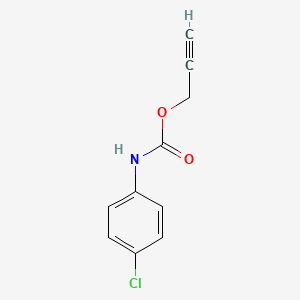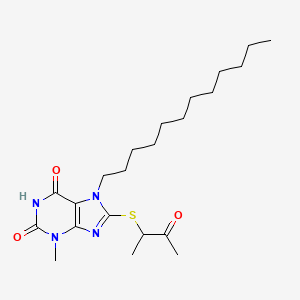
3,3',3'',3'''-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,3’‘,3’‘’-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid is a complex organic compound with the molecular formula C17H24O9 This compound features a cyclopentane ring substituted with four propanoic acid groups and an oxo group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’‘,3’‘’-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid typically involves multi-step organic reactions. One common method starts with the cyclopentane ring, which undergoes a series of functional group transformations to introduce the oxo and propanoic acid groups. The key steps include:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Oxo Group: The oxo group is introduced via oxidation reactions using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Addition of Propanoic Acid Groups: The propanoic acid groups are added through alkylation reactions, often using Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’,3’‘,3’‘’-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The propanoic acid groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., PCl5), nucleophiles (e.g., amines, alcohols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3,3’,3’‘,3’‘’-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential, particularly in drug development for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 3,3’,3’‘,3’‘’-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxocyclobutanecarboxylic acid: A simpler analog with a similar oxo group but a smaller ring structure.
Cyclopentaneacetic acid: Lacks the oxo group but shares the cyclopentane ring and carboxylic acid functionality.
Uniqueness
3,3’,3’‘,3’‘’-(2-Oxocyclopentane-1,1,3,3-tetrayl)tetrapropanoic acid is unique due to its combination of multiple propanoic acid groups and an oxo group on a cyclopentane ring. This structure provides distinct chemical reactivity and potential for diverse applications compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
13391-11-2 |
|---|---|
Molekularformel |
C17H24O9 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
3-[1,3,3-tris(2-carboxyethyl)-2-oxocyclopentyl]propanoic acid |
InChI |
InChI=1S/C17H24O9/c18-11(19)1-5-16(6-2-12(20)21)9-10-17(15(16)26,7-3-13(22)23)8-4-14(24)25/h1-10H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25) |
InChI-Schlüssel |
JSKOEDSLYAEINT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C1(CCC(=O)O)CCC(=O)O)(CCC(=O)O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005609.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12005614.png)



![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12005639.png)

![(6E)-6-[({2-[(Prop-2-en-1-yl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12005653.png)


